![molecular formula C20H12N4O6S2 B2444652 5-nitro-N-[3-[(5-nitrothiophene-2-carbonyl)amino]naphthalen-2-yl]thiophene-2-carboxamide CAS No. 307510-64-1](/img/structure/B2444652.png)

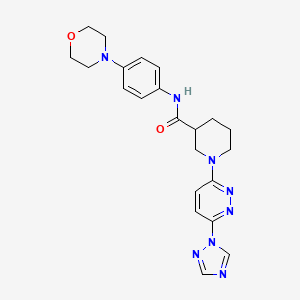

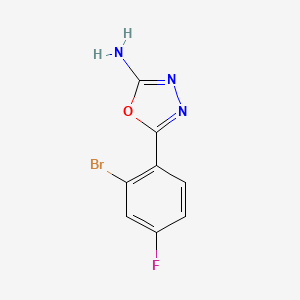

5-nitro-N-[3-[(5-nitrothiophene-2-carbonyl)amino]naphthalen-2-yl]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene derivatives are synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Aplicaciones Científicas De Investigación

Radiosensitizers and Cytotoxins

5-nitro-N-[3-[(5-nitrothiophene-2-carbonyl)amino]naphthalen-2-yl]thiophene-2-carboxamide and similar compounds have been studied for their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds have been evaluated in vitro for their ability to sensitize hypoxic mammalian cells to radiation and selectively act as cytotoxins under bioreductive conditions. Particularly, compounds with strong tertiary amine bases or oxiranes in the side chain showed potent radiosensitizing properties (Threadgill et al., 1991).

Coordination Polymers and Electrochemical Applications

Research on naphthalene-amide ligands, combined with various dicarboxylates including thiophenedicarboxylic acid, has led to the synthesis of Ni(II) coordination polymers. These polymers demonstrate diverse structures and have been explored for their electrochemical behaviors, including luminescence and fluorescence responses, which are relevant in the context of contaminant removal and optimization for chemical vapor deposition methods (Zhao et al., 2020).

Crosslinked Aromatic Polyamides

New fluorescent crosslinked aromatic polyamides containing thiophene groups have been synthesized. These polyamides exhibit properties relevant for heat-sensitive devices due to their fluorescence, which can be activated or quenched according to a heating process. The crosslinking of vinyl bonds in these polymers plays a significant role in their fluorescence properties (Sánchez et al., 2015).

Organic Photovoltaics

Thiophene derivatives have been used for covalent modification of single-wall carbon nanotubes, enhancing their solubility and dispersion in organic solvents. This modification has shown to improve the efficiency of polymer-fullerene photovoltaic cells, leveraging the electron transport capability of carbon nanotubes and the electron-accepting feature of fullerenes. The modified nanotubes demonstrated superior power conversion efficiency compared to unmodified counterparts (Stylianakis et al., 2010).

Organic Field-Effect Transistors

Thiophene-naphthalene-based asymmetric oligomers have been synthesized and used as active layers in p-type organic field-effect transistors. Their structural alignment and solubility significantly affect their electronic properties and performance in these devices, demonstrating different field-effect mobilities based on the degree of π overlap and morphological differences determined by the molecular structures (An et al., 2013).

Propiedades

IUPAC Name |

5-nitro-N-[3-[(5-nitrothiophene-2-carbonyl)amino]naphthalen-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N4O6S2/c25-19(15-5-7-17(31-15)23(27)28)21-13-9-11-3-1-2-4-12(11)10-14(13)22-20(26)16-6-8-18(32-16)24(29)30/h1-10H,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJKYQXXWMOPPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=CC=C(S3)[N+](=O)[O-])NC(=O)C4=CC=C(S4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-nitro-N-[3-[(5-nitrothiophene-2-carbonyl)amino]naphthalen-2-yl]thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2444574.png)

![N-(4-chlorobenzyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2444578.png)

![ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2444582.png)

![Methyl (1-{[(3-iodo-4-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2444583.png)

![2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2444584.png)

![1-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2444586.png)

![8,10-Dinitro-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one](/img/structure/B2444592.png)